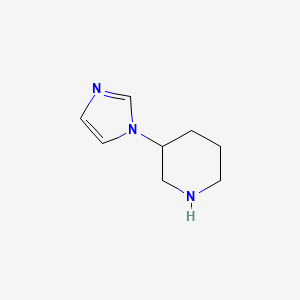

3-(1H-imidazol-1-yl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-imidazol-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-8(6-9-3-1)11-5-4-10-7-11/h4-5,7-9H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOZDXASYOYYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679035 | |

| Record name | 3-(1H-Imidazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867007-94-1 | |

| Record name | 3-(1H-Imidazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Imidazole Piperidine Scaffold Systems in Heterocyclic Chemistry

The fusion or connection of imidazole (B134444) and piperidine (B6355638) rings creates a scaffold system with significant versatility and importance in heterocyclic chemistry. Piperidine, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural products. Its flexible, chair-like conformation allows it to act as a versatile scaffold, influencing the physicochemical properties, such as solubility and lipophilicity, of a molecule. The introduction of chiral piperidine scaffolds can enhance biological activities, selectivity, and improve pharmacokinetic profiles of drug candidates. researchgate.net

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. mdpi.com This ring is a key component in many biological systems, including the amino acid histidine and nucleic acids. accelachem.com The unique electronic properties and ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions make it a privileged structure in medicinal chemistry. nih.gov It is frequently incorporated into molecules designed to interact with a wide range of enzymes and receptors. nih.gov

The combination of these two rings into a single scaffold, such as in imidazole-piperidine systems, offers chemists a powerful tool. These hybrid systems are explored for a wide array of potential biological activities, including antibacterial, anticancer, and antifungal properties. hairuichem.comsigmaaldrich.com The development of novel synthetic methods to create these scaffolds is an active area of research, aiming to produce libraries of diverse molecules for biological screening. nih.gov

Research Context and Scope of 3 1h Imidazol 1 Yl Piperidine Within Advanced Organic Chemistry and Chemical Biology

Strategies for Piperidine Ring Formation Incorporating Imidazole (B134444) Moieties

The construction of the piperidine ring in molecules already containing an imidazole group, or in a manner that facilitates its subsequent formation, is a key challenge. Several synthetic routes have been developed to achieve this, ranging from classical reduction methods to more complex cyclization and multicomponent reactions. nih.gov

Hydrogenation and Reduction Approaches to Substituted Piperidines

Hydrogenation of pyridine (B92270) precursors is a fundamental and widely used method for the synthesis of piperidines. mdpi.com This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. Various catalytic systems, often employing transition metals like palladium, rhodium, ruthenium, and iridium, are utilized to facilitate this transformation. nih.govnih.govacs.orgchemrxiv.org

The choice of catalyst and reaction conditions is critical to achieve high yields and, in many cases, stereoselectivity. For instance, heterogeneous catalysts such as palladium on carbon (Pd/C) are commonly employed. nih.gov The use of a strong Brønsted acid as an additive can enhance the efficiency of the hydrogenation of fluorinated pyridines. nih.gov Recent advancements have also seen the development of iridium(III)-catalyzed ionic hydrogenation, which has proven effective for a broad range of substituted pyridines, tolerating sensitive functional groups like nitro, azido, and bromo moieties. chemrxiv.org

A notable challenge in the hydrogenation of imidazole-containing pyridines is the potential for the catalyst to be poisoned by the nitrogen-containing heterocycles. However, selective reduction of the pyridine ring over the imidazole ring has been successfully demonstrated. nih.govacs.org

Table 1: Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Substrate Example | Key Features | Reference |

| Pd(OH)2/C, aq. HCl, MeOH | Fluorinated Pyridines | Simple and suitable for fluorinated pyridines. | nih.gov |

| Rhodium complexes | 3-substituted pyridines | Milder conditions and shorter reaction times. | mdpi.com |

| Iridium(III) complexes | Multi-substituted Pyridines | Robust, selective, and tolerates sensitive functional groups. | chemrxiv.org |

| Ruthenium heterogeneous catalyst | Multi-substituted Pyridines | Diastereoselective cis-hydrogenation. | mdpi.com |

Alkene Cyclization Strategies for Piperidine Scaffolds

Intramolecular cyclization of alkenes bearing an amino group is another powerful strategy for constructing the piperidine ring. mdpi.com These reactions often involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

Various methods fall under this category, including:

Aza-Prins Cyclization: This reaction involves the cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by Lewis acids like AlCl3, to produce substituted piperidines. organic-chemistry.org

Radical Cyclization: Radical-mediated cyclization of unsaturated amines or amides can lead to the formation of piperidine rings. For example, the intramolecular cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can yield 2,4-disubstituted piperidines. organic-chemistry.org

Palladium-Catalyzed Cyclization: Palladium catalysts can be used for the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, leading to 6-endo-cyclized piperidines. mdpi.com

A photo-induced decarboxylative radical cascade cyclization of unactivated alkenes has also been developed to synthesize ring-fused imidazoles, demonstrating the versatility of alkene cyclization in building complex heterocyclic systems. rsc.org

Multicomponent Reaction Protocols for Piperidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted piperidines in a single step from three or more starting materials. mdpi.comrsc.orgnih.govnih.govresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity.

One prominent example is the Ugi four-component reaction (U-4CR), which can produce dipeptide scaffolds that can be further elaborated into piperidine-containing structures. nih.gov Another approach involves a copper-catalyzed MCR for the synthesis of poly-substituted 1,2,5,6-tetrahydropyridines (THPs) through a cascade radical cyclization. rsc.org

The synthesis of spiro-piperidines has been achieved through a three-component condensation of anilines, dimedone, and formaldehyde. nih.gov These MCRs often proceed through the in situ formation of imines, which then undergo further reactions to build the heterocyclic ring. nih.gov

Other Cyclization and Annulation Methods

A variety of other cyclization and annulation strategies contribute to the synthesis of piperidine rings. These include:

[5+1] Annulation: This method involves the reaction of amines with aldehydes or ketones, followed by the reduction of the resulting imine, to form the piperidine ring. A hydrogen borrowing [5+1] annulation method has been reported for the stereoselective synthesis of substituted piperidines. mdpi.com

Reductive Cyclization: Diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidines. mdpi.com

Intramolecular Cyclization/Reduction Cascade: A one-pot cyclization/reduction cascade of halogenated amides can produce piperidines. mdpi.com

Imidazole Ring Construction and Functionalization in Piperidine Derivatives

The synthesis of the imidazole ring and its subsequent functionalization are equally important aspects in the preparation of this compound and its analogues.

Regioselective Imidazole Synthesis Routes

The regioselective synthesis of substituted imidazoles is crucial for controlling the final structure of the target molecule. Several methods have been developed to achieve this, often involving the cyclization of appropriately substituted precursors. rsc.orgrsc.org

One protocol for the regioselective synthesis of 1,4-disubstituted imidazoles involves the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene. Subsequent addition of an amine nucleophile leads to a transamination/cyclization to yield the desired imidazole. rsc.org Another approach involves the reaction of α-aminohydrazones, which can undergo base-promoted cyclization to form functionalized imidazoles. researchgate.net

The synthesis of 3-(1H-imidazol-2-yl)piperidine, a constitutional isomer of the title compound, can be achieved through the reaction of diaminopropane (B31400) with histamine (B1213489) or a similar imidazole precursor. smolecule.com

Furthermore, the generation and regioselective trapping of a 3,4-piperidyne intermediate with nucleophiles like imidazole has been demonstrated, providing a novel route to functionalized piperidines. nih.gov

Substitution and Derivatization Strategies for the Imidazole Moiety

The functionalization of the imidazole ring within imidazole-piperidine scaffolds is a key strategy for modulating the properties of the resulting compounds. Derivatization can occur on the imidazole ring itself, often to explore structure-activity relationships in medicinal chemistry. For instance, new imidazolylmethylpiperidine sulfonamides have been designed and synthesized as potential aromatase inhibitors, starting from a known lead compound. nih.gov This approach highlights how modifications to the imidazole-piperidine core can lead to new therapeutic agents.

Strategies can also involve the replacement of the imidazole moiety altogether to study its importance for biological activity. In studies of histamine H3-receptor antagonists, the imidazole ring has been replaced by a piperidine or pyrrolidine (B122466) moiety. researchgate.netnih.gov This substitution was found to affect the antagonist potencies in a highly variable manner, indicating the significance of the imidazole group for the pharmacological profile of these molecules. researchgate.netnih.gov

Furthermore, derivatization can involve adding substituents to the imidazole ring to create libraries of novel compounds. The synthesis of 3-(2-alkyl-1H-imidazol-1-yl)propanoic acid derivatives, for example, shows how varying the alkyl group at the 2-position of the imidazole ring can influence molecular geometry and properties. These substitutions are crucial for fine-tuning the steric and electronic characteristics of the molecule.

Microwave-Assisted Synthetic Approaches to Imidazoles

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of imidazole-containing compounds, offering significant advantages over conventional heating methods. This technique can dramatically reduce reaction times and improve yields. For example, in the synthesis of tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, microwave irradiation at 150°C for 30 minutes was shown to increase yields to 75% and reduce reaction times by 80%. This method also helps in suppressing competing elimination pathways, leading to higher product purity.

Microwave irradiation is particularly effective in one-pot, multi-component reactions for synthesizing complex heterocyclic systems. rsc.org It has been successfully employed in the synthesis of various imidazole derivatives, including:

Imidazole substituted pyrroles rsc.org

(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(piperidin-1-yl)-1H-imidazol-5(4H)-one mdpi.com

6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives worldscientificnews.com

The primary benefits of this approach include operational simplicity, shorter reaction times, and often higher yields compared to traditional synthetic protocols. rsc.orgworldscientificnews.com

| Reaction Type | Conditions | Key Advantages | Reference |

| Benzimidazole Synthesis | Microwave, 150°C, 30 min | Reduced reaction time (12h to 30 min), increased yield (85-90%) | |

| Imidazole-Substituted Pyrrole Synthesis | Microwave, one-pot | Good to excellent yields, efficient | rsc.org |

| Imidazol-5(4H)-one Synthesis | Microwave, nucleophilic substitution | Efficient synthesis of various derivatives | mdpi.com |

| Triazine-Benzimidazole Hybrid Synthesis | Microwave, one-pot | Efficient, good yields for complex hybrids | worldscientificnews.com |

Targeted Synthesis of this compound

The direct synthesis of this compound and its closely related analogues involves specific strategies to form the crucial bond between the imidazole and piperidine rings.

One-Pot Synthetic Protocols for Imidazole-Piperidine Linkage

One-pot synthesis offers an efficient route to complex molecules by combining multiple reaction steps in a single vessel, avoiding the need for intermediate purification. evitachem.comtandfonline.com For imidazole-piperidine structures, multicomponent reactions can be employed. evitachem.com For instance, the synthesis of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide can be achieved through a one-pot reaction involving imidazole derivatives, sulfonamides, and piperidine. evitachem.com Similarly, one-pot, three-component reactions under microwave irradiation are used to synthesize spiro indanone pyrrolidine/piperidine fused nitrochromene derivatives. rsc.org These methods are valued for their efficiency and atom economy. aablocks.com

Sequential Synthesis Approaches for the Compound

Sequential or stepwise synthesis provides a more controlled, albeit often longer, route to the target compound. This method allows for the optimization of each individual step to maximize yield and purity. evitachem.com A common approach involves the initial synthesis of the individual heterocyclic rings followed by their coupling.

For example, the synthesis of n-(3-(1H-imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide involves several distinct steps:

Formation of the imidazole ring through cyclization. evitachem.com

Preparation of the piperidine derivative. evitachem.com

Sulfonylation of the piperidine derivative. evitachem.com

Formation of the final carboxamide. evitachem.com

Another sequential approach involves the synthesis of a key intermediate, such as tert-butyl-4-(5-bromo-2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, which is then further functionalized through coupling reactions like Suzuki–Miyaura or Buchwald-Hartwig to generate a library of derivatives. publish.csiro.au A specific synthesis of 3-(1H-imidazol-2-yl)piperidine involves the reduction of 3-(1H-imidazol-2-yl)pyridine using platinum oxide as a catalyst. prepchem.com

| Starting Material(s) | Key Steps | Product | Reference |

| 3-(1H-imidazol-2-yl)pyridine, Platinum oxide | Hydrogenation | 3-(1H-imidazol-2-yl)piperidine | prepchem.com |

| Imidazole derivatives, sulfonamides, piperidine | Sequential addition of reagents | 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide | evitachem.com |

| 4-bromo-1-fluoro-2-nitrobenzene | Sequential reactions to form benzimidazole, then coupling | tert-butyl-4-(5-bromo-2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate | publish.csiro.au |

| 2-(1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl)-1H-benzo[d]imidazole, anilines | Stepwise substitution | 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives | worldscientificnews.com |

Stereoselective Synthesis Considerations for Chiral Centers

The piperidine ring in this compound contains a stereocenter at the C3 position. Controlling the stereochemistry at this center is crucial, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities.

Stereoselective synthesis of substituted piperidines can be achieved through various methods. Hydrogenation of substituted pyridines using specific catalysts can lead to the formation of specific isomers. nih.gov For example, the stereoselective hydrogenation of unsaturated substituted piperidinones, followed by reduction, can yield cis-configured 2,4-disubstituted piperidines. nih.gov

Other advanced strategies include:

Intramolecular Cyclization: A hydrogen borrowing [5+1] annulation method using an iridium(III) catalyst enables the stereoselective synthesis of substituted piperidines. mdpi.com

[3+2] Cycloaddition Reactions: The one-pot, multi-component synthesis of dispiro-oxindolopyrrolizidines embodying a thiazolo[3,2-a]benzimidazole motif proceeds via a [3+2] cycloaddition, allowing for the creation of multiple stereocenters with high control. mdpi.com

Solid-Phase Synthesis: An efficient synthesis of tetrasubstituted benzimidazo[1,2-a]pyrazinones on a solid phase has been described, which proceeds with complete stereocontrol of a newly formed stereogenic center. acs.org

For derivatives of 3-(1H-imidazol-1-yl)propanoic acid, optimizing the E:Z isomer ratio can be achieved by carefully selecting reaction conditions such as temperature, catalysts, and solvents, with post-reaction analysis by NMR or chiral chromatography to confirm the stereochemical outcome.

Advanced Characterization Techniques for 3 1h Imidazol 1 Yl Piperidine

Spectroscopic Characterization

Spectroscopic methods provide fundamental insights into the molecular structure of 3-(1H-imidazol-1-yl)piperidine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the well-established NMR data for piperidine (B6355638) and imidazole (B134444) moieties and analysis of similarly structured molecules. ipb.ptwhiterose.ac.uk

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the imidazole ring.

Imidazole Protons: Three signals are anticipated for the imidazole ring. The proton at the C2 position (between the two nitrogen atoms) would appear as a singlet at the most downfield position, typically in the range of 7.5-8.0 ppm. The protons at the C4 and C5 positions would appear as distinct signals, likely between 7.0 and 7.5 ppm.

Piperidine Protons: The protons on the piperidine ring would produce more complex, overlapping multiplets in the upfield region, generally between 1.5 and 3.5 ppm. The proton on the chiral carbon (C3) bonded to the imidazole nitrogen would be a key multiplet, likely found around 4.0-4.5 ppm due to the deshielding effect of the attached nitrogen. The N-H proton of the piperidine ring, if not exchanged with a deuterated solvent, would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Imidazole Carbons: The three carbon atoms of the imidazole ring are expected to resonate in the aromatic region (115-140 ppm). The C2 carbon typically appears around 135-140 ppm, while the C4 and C5 carbons would be found between 115 and 130 ppm. researchgate.net

Piperidine Carbons: The five carbons of the piperidine ring would appear in the aliphatic region. The C3 carbon, directly attached to the imidazole ring, would be the most downfield of the piperidine carbons, expected around 55-65 ppm. The other piperidine carbons (C2, C4, C5, C6) would resonate further upfield, typically in the 20-50 ppm range.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C2-H | ~7.6 | ~137 |

| Imidazole C4-H | ~7.1 | ~128 |

| Imidazole C5-H | ~7.0 | ~118 |

| Piperidine C3-H | ~4.2 | ~60 |

| Piperidine N1-H | Variable (broad) | - |

| Piperidine CH₂ | 1.5 - 3.5 (multiplets) | 20 - 50 |

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. researchgate.netmdpi.com

N-H Stretching: A moderate to weak absorption band is expected in the region of 3200-3500 cm⁻¹ due to the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring would appear just above 3000 cm⁻¹ (e.g., 3100-3150 cm⁻¹). Aliphatic C-H stretching from the piperidine CH₂ groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretching: The imidazole ring would give rise to characteristic stretching vibrations for C=N and C=C bonds in the 1450-1650 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the C-N bonds of both the piperidine and imidazole rings would be found in the fingerprint region, between 1000 and 1350 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Piperidine Amine | 3200 - 3500 |

| Aromatic C-H Stretch | Imidazole Ring | 3100 - 3150 |

| Aliphatic C-H Stretch | Piperidine Ring | 2850 - 2960 |

| C=N / C=C Stretch | Imidazole Ring | 1450 - 1650 |

| C-N Stretch | Piperidine/Imidazole | 1000 - 1350 |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The piperidine ring, being a saturated aliphatic system, does not exhibit significant absorption in the typical UV-Vis range (200-800 nm). Therefore, the UV-Vis spectrum of this compound is dominated by the electronic transitions of the imidazole ring chromophore. researchgate.net Imidazole and its simple alkyl derivatives typically display absorption maxima (λmax) below 220 nm, corresponding to π → π* transitions. The presence of the piperidine substituent is not expected to significantly shift this absorption into the higher wavelength regions. researchgate.netnih.gov Theoretical studies on related imidazole-containing compounds have shown that time-dependent density functional theory (TD-DFT) calculations can accurately predict electronic transitions and simulate UV-Vis spectra, showing good agreement with experimental data. researchgate.net

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₃N₃), the exact monoisotopic mass is 151.1110 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy.

Predicted mass spectrometry data indicates the likely adducts that would be observed in techniques like electrospray ionization (ESI). uni.lu Tandem MS (MS/MS) experiments would involve selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation to produce characteristic fragment ions, which can further confirm the structure. Potential fragmentation pathways could include the cleavage of the bond between the piperidine and imidazole rings or the fragmentation of the piperidine ring itself. researchgate.netsapub.org

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₄N₃]⁺ | 152.11823 |

| [M+Na]⁺ | [C₈H₁₃N₃Na]⁺ | 174.10017 |

| [M+K]⁺ | [C₈H₁₃N₃K]⁺ | 190.07411 |

| [M+NH₄]⁺ | [C₈H₁₇N₄]⁺ | 169.14477 |

| [M-H]⁻ | [C₈H₁₂N₃]⁻ | 150.10367 |

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures provides a clear indication of the expected results. For example, the crystal structure of 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, which also contains a piperidine ring attached to a five-membered aromatic heterocycle, has been determined. nih.gov In this related structure, the piperidine ring adopts a stable chair conformation. nih.gov A similar chair conformation would be expected for the piperidine ring in this compound. X-ray analysis would also reveal the dihedral angle between the mean planes of the piperidine and imidazole rings and detail any hydrogen bonding or other intermolecular interactions that stabilize the crystal lattice. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9665 |

| b (Å) | 20.189 |

| c (Å) | 9.9695 |

| β (°) | 103.230 |

| Volume (ų) | 1169.0 |

| Z (molecules/unit cell) | 4 |

Advanced Analytical Chromatography Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable technique for the analysis of this compound. A method would likely employ a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.gov Detection can be achieved using a UV detector, likely set to a low wavelength (e.g., 210-230 nm) to detect the imidazole chromophore. google.com For related polar compounds like 3-aminopiperidine, methods using mixed-mode columns with a charged aerosol detector (CAD) have also been developed to achieve high sensitivity without derivatization. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis. sums.ac.ir Due to the polarity and potential for hydrogen bonding from the piperidine N-H group, direct analysis of this compound by GC might be challenging. Derivatization, such as silylation or acylation, could be employed to increase its volatility and thermal stability, leading to better peak shape and reproducibility. nih.gov The mass spectrometer detector provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the analyte.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pharmaceutical compounds, including this compound. This method's high resolution and sensitivity make it ideal for both quantifying the compound in complex mixtures and for isolating it at high purity.

Analytical Applications

For analytical purposes, reversed-phase HPLC (RP-HPLC) is a commonly employed method. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. A typical analytical method for this compound would involve a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with 18-carbon alkyl chains. phenomenex.comuhplcs.com

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. nih.govnih.gov The buffer's pH is controlled to ensure the consistent ionization state of the analyte, which is crucial for reproducible retention times. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of the main compound from any impurities. nih.gov Detection is typically carried out using a UV-Vis detector, as the imidazole ring provides a chromophore that absorbs light in the ultraviolet region. ptfarm.pl

Detailed research findings for a representative analytical HPLC method are presented in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Retention Time of this compound | Approximately 8.5 minutes |

Preparative Applications

The goal of preparative HPLC is to isolate and purify larger quantities of a target compound. thermofisher.comteledynelabs.com This is often achieved by scaling up a previously developed analytical method. researchgate.net The principles of the separation remain the same, but the column dimensions, flow rate, and injection volume are all increased to handle a larger sample load. researchgate.net

The transition from analytical to preparative scale requires careful consideration to maintain the resolution achieved at the smaller scale. researchgate.net The primary objective is to maximize throughput—the amount of purified compound obtained per unit of time—while achieving the desired level of purity. gilson.com After separation, fractions of the eluent are collected at specific time intervals, and those containing the purified this compound are combined.

The following table outlines the parameters for a typical preparative HPLC purification.

| Parameter | Condition |

|---|---|

| Column | C18, 10 µm, 50 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 30 minutes |

| Flow Rate | 50 mL/min |

| Sample Loading | 500 mg of crude product dissolved in mobile phase |

| Detection Wavelength | 220 nm |

| Fraction Collection Window | 12.0 - 15.5 minutes |

| Purity of Isolated Fraction | >99% |

| Recovery | Approximately 90% |

Computational and Theoretical Investigations of 3 1h Imidazol 1 Yl Piperidine

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the molecular properties of 3-(1H-imidazol-1-yl)piperidine. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of its structure and electronic characteristics.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for optimizing the geometry of imidazole (B134444) and piperidine (B6355638) derivatives.

The choice of basis set is critical for obtaining reliable results. For molecules like this compound, Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311+G(d,p) are commonly used. The 6-31G(d,p) basis set provides a good starting point for structural optimizations, while the 6-311+G(d,p) basis set, with its inclusion of diffuse functions (+) and a triple-zeta valence description, offers improved accuracy for calculations of electronic properties and non-covalent interactions. For even higher accuracy, especially in predicting spectroscopic properties, basis sets like TZVP (triple-zeta valence with polarization) may be utilized. The selection of the basis set is often a compromise between the desired accuracy and the computational resources available.

Table 1: Commonly Used DFT Functionals and Basis Sets

| Method | Functional | Basis Set | Typical Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| DFT | B3LYP | 6-311+G(d,p) | Electronic Properties, Reaction Mechanisms |

| DFT | CAM-B3LYP | 6-311G(d,p) | NBO Analysis, Charge Transfer |

| DFT | M06 | 6-311G(d,p) | NBO Analysis, Non-covalent Interactions |

Ab initio methods, which are based on first principles without the use of empirical parameters, provide another avenue for studying this compound. The Hartree-Fock (HF) method is the simplest ab initio approach, offering a qualitative understanding of the electronic structure. However, HF theory neglects electron correlation, which can be significant.

To account for electron correlation, Møller-Plesset perturbation theory, particularly at the second order (MP2), is often employed. nih.gov MP2 calculations can provide more accurate descriptions of intermolecular interactions and reaction barriers compared to HF. nih.gov For periodic systems or molecular crystals, density-fitted MP2 methods have been developed to make these computationally intensive calculations more feasible. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful technique for understanding chemical bonding and charge distribution within a molecule. acadpubl.euacs.org For this compound, NBO analysis can elucidate the interactions between the imidazole and piperidine rings. This method transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and anti-bonding orbitals.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled donor orbital to an empty acceptor orbital. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). For instance, interactions between the lone pair electrons on the nitrogen atoms and the anti-bonding orbitals of adjacent C-C or C-H bonds can stabilize the molecule. acadpubl.eu These charge transfer events are crucial for understanding the molecule's electronic stability and reactivity. acs.org

Table 2: Representative NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(imidazole) | σ*(C-C) | ~ 2-5 | Hyperconjugation |

| LP(1) N(piperidine) | σ*(C-H) | ~ 1-3 | Hyperconjugation |

| π(C=C) | π*(C=N) | ~ 15-20 | π-delocalization |

Note: E(2) values are illustrative and based on similar heterocyclic systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP surface illustrates the charge distribution from the perspective of an approaching electrophile or nucleophile. rsc.org For this compound, the MEP map would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

Typically, the regions of negative potential, often colored red or yellow, are associated with electronegative atoms like the nitrogen atoms of the imidazole ring, indicating likely sites for electrophilic attack. Conversely, regions of positive potential, usually colored blue, are found around hydrogen atoms, particularly those attached to nitrogen, suggesting sites susceptible to nucleophilic attack. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comschrodinger.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. irjweb.comschrodinger.comnih.gov For this compound, the HOMO is likely to be localized on the electron-rich imidazole ring, while the LUMO may be distributed across the entire molecule. The energy gap can be used to understand the molecule's potential for charge transfer interactions. irjweb.com

Table 3: Frontier Orbital Properties and Global Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical Reactivity, Kinetic Stability |

| Ionization Potential (I) | -EHOMO | Electron-donating ability |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in molecular crystals. mdpi.comnih.govelsevierpure.comnih.gov This technique partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. The resulting surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution | Description |

|---|---|---|

| H···H | 40-55% | Predominant van der Waals interactions. mdpi.comelsevierpure.com |

| C···H/H···C | 15-30% | Weaker van der Waals interactions. mdpi.comnih.gov |

| N···H/H···N | 5-15% | Potential hydrogen bonding interactions. nih.gov |

| O···H/H···O | Variable | Present if oxygen is in the structure, indicating hydrogen bonds. nih.govnih.gov |

Note: Percentages are illustrative and based on similar heterocyclic compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the atomic-level behavior of this compound, clarifying its structural preferences and how it interacts with biological systems over time.

In crystallographic studies of similarly substituted piperidine compounds, the piperidine ring has been observed to adopt a chair conformation with the substituent atom located in an equatorial site, which is generally more stable as it minimizes steric hindrance. nih.gov The preference for a specific conformation is governed by a complex interplay of various factors. researchgate.net Understanding these preferences is essential for designing molecules that fit precisely into a protein's binding pocket.

| Factor | Description | Reference |

| Steric Repulsion | The tendency of bulky substituents to favor the equatorial position to avoid unfavorable steric interactions with axial hydrogens. | researchgate.net |

| Charge-Dipole Interactions | Electrostatic interactions between charged groups and bond dipoles within the molecule can influence which conformation is more stable. | researchgate.net |

| Hyperconjugation | The stabilizing interaction resulting from the delocalization of electrons from a filled C-H bonding orbital to an adjacent empty anti-bonding orbital (e.g., σ C-H → σ* C-N). | researchgate.net |

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations are particularly useful for understanding the dynamic behavior of the molecule when it interacts with a protein target. rsc.orgtcmsp-e.com These simulations provide insights that static models like molecular docking cannot fully capture.

The primary goals of MD simulations in this context are to assess the stability of the ligand-protein complex and to characterize the key intermolecular interactions that maintain the binding. mdpi.comnih.gov By simulating the complex over a period, typically nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. mdpi.comnih.gov The simulations reveal crucial information about the stability of hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the protein. rsc.org

| Objective of MD Simulation | Description | Reference |

| Complex Stability Assessment | To verify if the binding pose predicted by molecular docking is stable over time. This is often measured by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms. | mdpi.comnih.gov |

| Interaction Analysis | To identify key amino acid residues that form persistent and stable interactions (e.g., hydrogen bonds) with the ligand throughout the simulation. | rsc.org |

| Conformational Dynamics | To observe how the ligand and the protein's active site may change their conformations to achieve an optimal fit. | tcmsp-e.com |

Structure-Activity Relationship (SAR) Modeling Methodologies

Structure-Activity Relationship (SAR) modeling involves correlating the chemical structure of a compound with its biological activity. In silico SAR methodologies are powerful tools for predicting the therapeutic potential of molecules and guiding the design of more potent and selective analogs.

Before engaging in extensive biological screening, computational tools can predict the likely biological targets of a novel compound based on its structural features. This is achieved by comparing the molecule to databases of compounds with known activities. Online tools and software platforms can calculate bioactivity scores for a molecule against various classes of protein targets. nih.govnih.govresearchgate.net

For heterocyclic compounds like this compound, these predictions can suggest potential activities as inhibitors of specific enzymes (e.g., kinases) or as ligands for receptors like G-protein coupled receptors (GPCRs). nih.govresearchgate.net These predictions help prioritize which biological assays are most relevant for experimental validation, saving significant time and resources in the drug discovery process. nih.gov

| Target Class | Predicted Activity | Reference |

| Kinase Inhibitor | Many imidazole and piperidine derivatives show potential for kinase inhibition, a key target in cancer therapy. | nih.govresearchgate.net |

| GPCR Ligand | The structural motifs are common in ligands that bind to G-protein coupled receptors, which are involved in a vast range of physiological processes. | nih.govresearchgate.net |

| Enzyme Inhibitor | Derivatives have shown potential as inhibitors for various enzymes, including carbonic anhydrase and aromatase. | nih.govresearchgate.netnih.gov |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is fundamental for understanding how this compound might interact with potential biological targets at an atomic level. tcmsp-e.com The process involves placing the ligand into the binding site of a protein and evaluating the fit using a scoring function, which estimates the binding affinity. umpr.ac.id

Docking studies on compounds containing the piperidine-imidazole scaffold have been performed against various protein targets. For instance, derivatives have been docked into the active site of aromatase, an enzyme targeted in breast cancer treatment. nih.gov These studies help identify key interactions, such as hydrogen bonds between the imidazole nitrogen and specific amino acid residues (e.g., ASP309, MET374) and hydrophobic interactions involving the piperidine ring, which are crucial for binding affinity. nih.govresearchgate.net The results, including docking scores and predicted binding energies, are used to rank potential drug candidates and to propose structural modifications to improve their potency. nih.govumpr.ac.id

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Aromatase | ASP309, MET374, SER478 | Hydrogen Bonding, Heme coordination | researchgate.netnih.gov |

| Carbonic Anhydrase (hCA I, hCA II) | THR199, THR200, HIS94 | Hydrogen Bonding, Zinc coordination | nih.gov |

| Polo-like kinase 1 (PLK1) | R136, R57, Y133 | Hydrogen Bonding | mdpi.com |

Chemical Reactivity and Derivatization Strategies for the 3 1h Imidazol 1 Yl Piperidine Scaffold

Functional Group Interconversions on the Piperidine (B6355638) Ring

The secondary amine of the piperidine ring is a primary site for functionalization, readily undergoing reactions such as N-acylation, N-sulfonylation, and N-alkylation. These transformations are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.

N-Sulfonylation: A common and significant modification is the reaction of the piperidine nitrogen with various sulfonyl chlorides. This leads to the formation of stable sulfonamide derivatives. For instance, in the development of new aromatase inhibitors, the 3-(imidazol-1-ylmethyl)piperidine core has been reacted with different arylsulfonyl chlorides in the presence of a base to yield a series of potent imidazolylmethylpiperidine sulfonamides researchgate.netnih.govebi.ac.uk. This strategy highlights the nucleophilic character of the piperidine nitrogen, which readily attacks the electrophilic sulfur atom of the sulfonyl chloride.

N-Acylation and Carboxamide Formation: The piperidine nitrogen can also be acylated to form amides. This is typically achieved by reacting the core structure with carboxylic acids (often activated with coupling agents like HBTU/HOBt or CDI), acid chlorides, or isocyanates nih.gov. For example, 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one, a related scaffold, is routinely coupled with various carboxylic acids using carbonyldiimidazole (CDI) to form amide bonds nih.gov. Similarly, reaction with isocyanates yields urea (B33335) derivatives, further expanding the chemical space accessible from this scaffold nih.gov.

C-H Functionalization: While reactions at the nitrogen atom are most common, direct functionalization of the piperidine ring's C-H bonds is a more advanced strategy. Although not extensively reported for the 3-(1H-imidazol-1-yl)piperidine scaffold specifically, general methods for piperidine C-H functionalization are well-established. These often involve the use of directing groups on the nitrogen and transition metal catalysis (e.g., rhodium or palladium) to achieve site-selective introduction of new substituents at the C2, C3, or C4 positions nih.gov. Photocatalytic oxidation methods have also been developed to generate iminium ion intermediates from N-Boc protected piperidines, which can then be trapped by nucleophiles to afford α- or β-functionalized products chemrxiv.org.

| Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |

| N-Sulfonylation | Arylsulfonyl chloride, Base (e.g., Triethylamine) | -SO₂-Ar | researchgate.netnih.gov |

| N-Acylation | Carboxylic acid, Coupling agent (e.g., CDI, HBTU) | -CO-R | nih.gov |

| Urea Formation | Isocyanate | -CO-NH-R | nih.gov |

| C-H Functionalization | Dirhodium catalysts, Diazo compounds | Arylacetate at C2, C3, or C4 | nih.gov |

| Photocatalytic Oxidation | Flavin-based catalyst, Base, Light | Hydroxyl or other nucleophiles at α/β positions | chemrxiv.org |

Table 1: Summary of Functional Group Interconversions on the Piperidine Ring.

Modifications and Substitutions on the Imidazole (B134444) Moiety

The imidazole ring of the this compound scaffold is an aromatic heterocycle with its own distinct reactivity. It can be modified through several pathways, although this is less frequently explored than piperidine functionalization in the context of this specific scaffold.

N-Alkylation of the Imidazole Ring: While the piperidine nitrogen is generally more nucleophilic, alkylation can potentially occur at the N-3 position of the imidazole ring, leading to the formation of a cationic imidazolium (B1220033) salt. However, in many synthetic routes for derivatives, the imidazole ring is pre-formed on the piperidine scaffold, making further substitution on the imidazole itself a separate synthetic challenge. General studies on N-alkylation of imidazoles show that this reaction proceeds readily with alkyl halides in the presence of a base researchgate.net.

Substitution on the Imidazole Carbon Atoms: Electrophilic substitution on the imidazole ring is possible, though the presence of the piperidine substituent influences the regioselectivity. The C4 and C5 positions are generally more susceptible to electrophilic attack. In broader studies of imidazole chemistry, various substituents have been introduced onto the ring to modulate electronic properties and biological activity mdpi.com. For example, multicomponent reactions have been used to synthesize tri-aryl imidazole derivatives, demonstrating the versatility of the imidazole core in forming complex structures mdpi.com.

Replacement of the Imidazole Moiety: In some medicinal chemistry campaigns, the entire imidazole ring is replaced by other heterocycles to probe the importance of its specific electronic and hydrogen-bonding features. For example, in the development of aromatase inhibitors based on a related scaffold, replacing the imidazole with a 1,2,4-triazole (B32235) resulted in a loss of potency, suggesting that the imidazole nitrogen is crucial for coordinating to the enzyme's heme iron researchgate.net.

Formation of Complex Hybrid Systems Incorporating the Core Structure

A powerful strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophores are linked together to target multiple biological pathways or to enhance the activity of one of the components. The this compound scaffold serves as an excellent foundation for building such complex systems.

Imidazole-Sulfonamide Hybrids: As previously mentioned, a prominent class of derivatives are the imidazolylmethylpiperidine sulfonamides. These compounds were designed as aromatase inhibitors by linking the imidazole-piperidine core, known to interact with the aromatase enzyme, to various substituted benzene (B151609) sulfonamide moieties nih.govebi.ac.uk. This approach successfully produced potent inhibitors, with some compounds showing activity comparable to the established drug letrozole (B1683767) researchgate.net.

Imidazole-Thiazolylhydrazone Hybrids: In another example of molecular hybridization, the imidazole ring was combined with a thiazolylhydrazone structure. This was done to create dual-action agents with both aromatase and monoamine oxidase B (MAO-B) inhibitory activity. The resulting hybrid molecules demonstrated significant aromatase inhibition and cytotoxicity against cancer cell lines researchgate.net.

Other Hybrid Structures: The versatility of the scaffold allows for its incorporation into a wide array of complex molecules. Derivatives have been synthesized where the piperidine nitrogen is part of a carboxamide linker, connecting the core to other heterocyclic systems like pyrazole (B372694) molport.com. These strategies involve multi-step syntheses, often utilizing standard amide bond-forming reactions to connect the different molecular fragments nih.govmdpi.com. The goal is to generate novel chemical entities with improved or entirely new pharmacological profiles.

| Hybrid System | Linked Moiety | Synthetic Strategy | Target/Application | Reference |

| Imidazole-Sulfonamide | Substituted benzene sulfonamide | N-Sulfonylation of piperidine | Aromatase Inhibition | researchgate.netnih.gov |

| Imidazole-Thiazolylhydrazone | Thiazolylhydrazone | Multi-step synthesis | Aromatase/MAO-B Inhibition | researchgate.net |

| Imidazole-Pyrazole | Pyrazole carboxamide | Amide coupling to piperidine nitrogen | Bioactive compound synthesis | molport.com |

| Imidazole-Benzimidazolone | Benzimidazolone | N-arylation/acylation of piperidine | NLRP3 Inhibition | nih.gov |

Table 2: Examples of Complex Hybrid Systems Based on the this compound Core.

Reaction Mechanism Elucidation Studies for Derivatization Pathways

While specific mechanistic studies for the derivatization of this compound are not extensively published, the mechanisms of the key reactions involved are well-understood from general organic chemistry principles and studies on related systems.

Mechanism of N-Sulfonylation and N-Acylation: The functionalization of the piperidine nitrogen with sulfonyl chlorides or acyl chlorides follows a standard nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the secondary amine of the piperidine acts as the nucleophile, attacking the electrophilic sulfur or carbonyl carbon. In the case of acylation using a coupling agent like CDI, the carboxylic acid is first activated to form a more reactive acyl-imidazolide intermediate, which is then readily attacked by the piperidine nitrogen. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl or other acidic byproducts generated during the reaction.

Mechanism of C-H Functionalization: Modern C-H functionalization reactions on piperidines often proceed through complex, metal-mediated pathways nih.gov. For example, rhodium-catalyzed C-H insertion involves the formation of a rhodium-carbene intermediate from a diazo compound. This electrophilic species can then insert into a C-H bond of the piperidine ring nih.gov. The regioselectivity (e.g., at the C2 vs. C3 position) is controlled by the steric and electronic properties of the catalyst's ligands and the directing group on the piperidine nitrogen nih.gov. Photocatalytic approaches, on the other hand, often involve the generation of a nitrogen-centered radical cation, which then leads to the formation of an iminium ion intermediate via hydrogen atom transfer. This electrophilic iminium ion is then trapped by a nucleophile chemrxiv.org. DFT calculations and experimental studies on similar systems have been used to map out the energy profiles of these catalytic cycles, confirming the roles of the various intermediates acs.org.

Exploration of Biological Activities and Mechanisms Mediated by 3 1h Imidazol 1 Yl Piperidine and Analogues

Investigation of Interactions with Biological Targets and Macromolecules

The biological effects of 3-(1H-imidazol-1-yl)piperidine and its analogues are rooted in their specific interactions with various biological targets, including enzymes and receptors. These interactions are fundamental to their therapeutic applications and have been the subject of extensive research.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Phosphatases, Nitric Oxide Synthase)

Derivatives of the this compound scaffold have been identified as potent inhibitors of several enzymes. Notably, 3-(imidazol-1-ylmethyl)piperidine sulfonamide derivatives have demonstrated significant inhibitory activity against aromatase, a key enzyme in estrogen biosynthesis. researchgate.netnih.gov One such derivative displayed an impressive IC50 value of 0.006 µM, comparable to the known aromatase inhibitor letrozole (B1683767). researchgate.net The inhibitory activity of these compounds is attributed to the crucial structural contributions of the sulfonamido group, the piperidine (B6355638) ring, and the imidazole (B134444) moiety. researchgate.net

While direct studies on this compound and its effects on a broad range of kinases and phosphatases are not extensively detailed in the provided context, piperidine derivatives, in general, are known to interact with various enzymes, including kinases. researchgate.net The development of potent pan-Pim kinase inhibitors based on a 3-(pyrazin-2-yl)-1H-indazole scaffold highlights the potential for related heterocyclic structures to target kinases. semanticscholar.org Similarly, indazole-based compounds have been developed as potent inhibitors of the mitotic kinase TTK. nih.gov

Regarding nitric oxide synthase (NOS), various imidazole-containing compounds have been investigated as inhibitors. For instance, 1H-pyrazole-1-carboxamidines are competitive inhibitors of all three NOS isoforms. nih.gov While specific data on this compound is not provided, the general ability of imidazole-based structures to inhibit NOS suggests a potential area for further investigation.

Table 1: Aromatase Inhibition by 3-(imidazol-1-ylmethyl)piperidine Analogues

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 3-(imidazol-1-ylmethyl)piperidine sulfonamide derivative | 0.006 | researchgate.net |

| Letrozole (Reference) | 0.004 | researchgate.net |

Receptor Ligand Binding and Modulation (e.g., Histamine (B1213489) Receptors)

The this compound scaffold and its analogues have been extensively studied for their interaction with histamine receptors, particularly the H3 receptor. nih.govnih.govebi.ac.uk The histamine H3 receptor is a G-protein coupled receptor that acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. nih.govnih.gov

Derivatives of 4-((1H-imidazol-4-yl)methyl)-piperidine have been synthesized and shown to have moderate to high affinity for the human histamine H3 receptor. nih.gov The agonistic activity of these compounds is significantly influenced by the substituents on the aromatic ring. nih.gov The piperidine moiety in these structures is thought to provide a conformational restriction that favors specific binding to the H3 receptor. nih.gov For instance, immepip, a potent and selective H3 agonist with a 4-(1H-imidazol-4-ylmethyl)piperidine structure, has been shown to markedly reduce cortical histamine release. nih.gov

The versatility of the piperidine scaffold is further demonstrated by its incorporation into dual-acting ligands that target both histamine H3 and sigma-1 receptors. nih.gov The protonated form of the piperidine moiety is crucial for the salt bridge interaction with the Glu172 residue in the sigma-1 receptor binding pocket, which is essential for high biological activity. nih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of this compound analogues are being actively investigated. For aromatase inhibitors, docking studies have revealed that the most active compounds bind efficiently within the active site of the aromatase enzyme. researchgate.net The interaction is characterized by a high number of hydrogen bond donors and a low number of hydrogen bond acceptors, which appear to be key requirements for potent inhibition. researchgate.net

In the context of histamine H3 receptor agonists, the mechanism involves the activation of presynaptic H3 receptors, which in turn leads to a reduction in histamine synthesis and release. nih.gov This modulation of the histaminergic system can influence various physiological processes, including the sleep-wake cycle. nih.gov

For dual histamine H3 and sigma-1 receptor ligands, the piperidine core plays a critical role in interacting with the sigma-1 receptor. nih.gov The sigma-1 receptor is a chaperone protein that modulates the signaling of other proteins. nih.gov The interaction of piperidine-based ligands with this receptor can influence a range of physiological mechanisms, including pain perception. nih.gov

Advanced Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies guide the rational design of more potent and selective therapeutic agents.

Identification of Key Pharmacophore Features for Target Recognition

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition at a biological target. dovepress.comunina.it For the this compound scaffold and its analogues, several key pharmacophore features have been identified for different targets.

For aromatase inhibitors, the essential pharmacophoric elements include:

The imidazole ring, which is a common feature in many aromatase inhibitors. researchgate.net

The piperidine ring, which provides a specific conformational constraint. researchgate.netnih.gov

A sulfonamido group, which contributes to the inhibitory activity. researchgate.net

For histamine H3 receptor ligands, the key features are:

The imidazole ring, which mimics the endogenous ligand histamine. nih.gov

A flexible alkyl chain or a more rigid piperidine spacer connecting the imidazole to another part of the molecule. nih.gov

Substituents on an aromatic ring, which can significantly modulate the affinity and activity (agonist or antagonist). nih.gov

Rational Design Principles for Modulating Biological Interactions

The insights gained from SAR and pharmacophore modeling have been instrumental in the rational design of novel analogues with improved biological profiles. nih.goved.ac.ukrsc.orgacs.orgnih.govnih.gov For instance, in the development of new aromatase inhibitors, the structure of a previously identified inhibitor was used as a lead to design and synthesize new imidazolylmethylpiperidine sulfonamides with enhanced potency. nih.gov

A pharmacophore-hybridization strategy was employed to design novel NLRP3 inflammasome inhibitors by combining structural features from a known acrylic acid derivative with the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. nih.govresearchgate.net This approach led to the identification of potent inhibitors of NLRP3-dependent pyroptosis and IL-1β release. nih.govresearchgate.net

In the design of kinase inhibitors, the indazole core has been a successful starting point, with systematic optimization of substituents leading to potent and selective inhibitors. semanticscholar.orgnih.govsemanticscholar.orgnih.gov For example, the addition of a sulfamoylphenyl and an acetamido moiety to an indazole core resulted in a novel class of potent TTK kinase inhibitors. nih.gov These examples underscore the power of rational design in leveraging the structural information of the this compound scaffold and related heterocyclic systems to develop new therapeutic agents.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(imidazol-1-ylmethyl)piperidine sulfonamide |

| Letrozole |

| SYN 20028567 |

| 3-(pyrazin-2-yl)-1H-indazole |

| 1H-pyrazole-1-carboxamidine |

| 4-((1H-imidazol-4-yl)methyl)-piperidine |

| Immepip |

| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide |

| 4-(4,5-diphenyl-2-(substituted benzene)-1H-imidazol-1-yl)benzene sulfonamide |

| 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole |

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide |

| 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile |

| 3-aminoindazole |

| 3-(pyrazin-2-yl)-1H-indazoles |

| 4-(1H-imidazol-4-ylmethyl)piperidine |

| 3-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-3-ol hydrochloride |

| 3-(1H-imidazol-2-yl)piperidine |

| 3-[5-(3-nitrophenyl)-1H-imidazol-2-yl]piperidine |

| 3-[5-(2-methylpropyl)-1H-imidazol-2-yl]piperidine |

| 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine |

| 3-(4,5-Dihydro-1H-imidazol-2-yl)piperidine |

| 1-(2-trifluoromethylphenyl) imidazole |

| 1-phenylimidazole |

| 1-chlorophenylimidazole |

| 1-(2,3,5,6-tetrafluorophenyl) imidazole |

| N G -monomethyl‐ l ‐arginine |

| N-iminoethyl‐ l ‐ornithine |

| N G ‐nitro‐ l ‐arginine methyl ester |

| 4-(3-1H-indazolyl)amino quinazoline |

In Vitro Mechanistic Investigations of Cellular Responses

In vitro studies are crucial for elucidating the specific molecular mechanisms through which this compound and its analogues exert their biological effects. These investigations at the cellular and subcellular levels provide insights into how these compounds interact with biological targets and modulate cellular signaling pathways.

Cellular Pathway Modulation Studies

Analogues of this compound have been shown to modulate key cellular pathways implicated in various diseases. Research has particularly focused on their role as inhibitors of the enzyme aromatase and the NLRP3 inflammasome.

Aromatase Inhibition

Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. researchgate.netnih.gov A series of 3-(imidazol-1-ylmethyl)piperidine sulfonamides have been designed and synthesized as novel aromatase inhibitors. researchgate.netnih.gov These compounds were developed using the structure of a previously identified aromatase inhibitor as a starting point. nih.gov

In vitro studies have demonstrated the potent inhibitory activity of these analogues on aromatase. The inhibitory concentrations (IC50) of several of these compounds were found to be in the nanomolar range, comparable to the clinically used aromatase inhibitor letrozole. researchgate.net For instance, compounds with specific sulfonamido and piperidine structural motifs showed significant inhibitory activity. researchgate.net The most potent of these compounds exhibited IC50 values as low as 6 nM. researchgate.net

| Compound | IC50 (nM) |

|---|---|

| Compound 346 | 9 |

| Compound 347 | 7 |

| Compound 348 | 6 |

| BAS02077837 | 16.5 |

| SYN20028567 | 9.4 |

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response by triggering inflammation. Its dysregulation is associated with a range of inflammatory diseases. Analogues of this compound, specifically derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, have been investigated as inhibitors of the NLRP3 inflammasome. nih.govresearchgate.netmdpi.com

In vitro assays using PMA-differentiated THP-1 cells, a human monocytic cell line, have been employed to evaluate the effects of these compounds. researchgate.net These studies have shown that certain analogues can inhibit key downstream effects of NLRP3 activation, including pyroptosis (a form of inflammatory cell death) and the release of the pro-inflammatory cytokine IL-1β. nih.govresearchgate.net For example, some compounds were able to prevent about 35% of pyroptotic cell death and reduce IL-1β release by approximately 18-21%. nih.gov Further investigations have also demonstrated that these compounds can directly inhibit the ATPase activity of human recombinant NLRP3. researchgate.netmdpi.com

| Compound | Pyroptosis Reduction (%) | IL-1β Inhibition (%) |

|---|---|---|

| Compound 6 | ~35 | ~18-21 |

| Compound 7 | ~35 | ~18-21 |

| Compound 16 | 37.7 ± 7.6 | 14.9 ± 8.8 |

Target Engagement Assays

Target engagement assays are essential to confirm that a compound directly interacts with its intended biological target in a cellular or in vivo context. nih.govkinampark.com These assays provide evidence of the mechanism of action and are crucial for establishing structure-activity relationships. kinampark.com A variety of techniques can be employed to measure target engagement, monitoring changes in the physical or chemical properties of the target protein upon ligand binding. kinampark.com

For the analogues of this compound, target engagement has been demonstrated through various in vitro assays.

Aromatase Inhibitors

In the case of the 3-(imidazol-1-ylmethyl)piperidine sulfonamides, the determination of IC50 values in enzymatic assays serves as a direct measure of target engagement with aromatase. researchgate.netnih.gov These assays quantify the concentration of the inhibitor required to reduce the enzyme's activity by 50%, thereby confirming a direct interaction. The low nanomolar IC50 values obtained for the most potent analogues indicate a high-affinity binding to the aromatase enzyme. researchgate.net

NLRP3 Inflammasome Inhibitors

For the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives, target engagement with the NLRP3 protein has been evaluated using a newly developed assay that measures the ATPase activity of human recombinant NLRP3. researchgate.netmdpi.com The ability of these compounds to inhibit this enzymatic activity in a concentration-dependent manner provides strong evidence of direct binding to the NLRP3 protein. researchgate.net This is further supported by functional cellular assays showing inhibition of downstream signaling events like IL-1β release and pyroptosis, which are direct consequences of NLRP3 activation. nih.govresearchgate.net

Histamine H3-Receptor Antagonists

In studies of related compounds where the imidazole ring is replaced by a piperidine moiety in histamine H3-receptor antagonists, target engagement has been assessed through radioligand binding assays. researchgate.net These assays measure the affinity of the compounds for the receptor by determining their ability to displace a radiolabeled ligand. researchgate.net The resulting pKi values, which represent the negative logarithm of the inhibitory constant, provide a quantitative measure of binding affinity. researchgate.net Additionally, functional assays measuring the antagonist potency (pA2 values) in isolated tissues have been used to confirm that the binding event translates into a functional cellular response. researchgate.net

Applications and Emerging Research Directions for Imidazole Piperidine Systems

Role as Versatile Core Scaffolds in Molecular Design

The imidazole-piperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets. nih.govmdpi.comresearchgate.net Its utility stems from the imidazole's ability to act as a proton donor/acceptor and a ligand for metal ions in enzymes, while the piperidine (B6355638) ring provides a three-dimensional structure that can be tailored to fit into specific binding pockets. nih.gov This combination allows for the creation of hybrid molecules that can target multiple biological pathways or combine pharmacophoric groups from different drugs into a single entity. mdpi.com

Researchers have extensively used this core structure to develop potent and selective inhibitors for various enzymes and receptors.

Aromatase Inhibitors: The 3-(imidazol-1-ylmethyl)piperidine sulfonamide framework has been successfully employed to design novel aromatase inhibitors for treating hormone receptor-positive breast cancer. nih.govresearchgate.net By using the structure of a previously identified inhibitor as a lead, new derivatives were synthesized that exhibited inhibitory potencies (IC50 values) comparable to the established drug, letrozole (B1683767). nih.govresearchgate.net The design strategy highlights the importance of the sulfonamido group, the piperidine ring, and the imidazole (B134444) moiety in conferring the inhibitory activity. researchgate.net

Anticancer Agents: Quinoline-imidazole-piperidine hybrids have been synthesized and evaluated for their anticancer properties against various cancer cell lines. nih.govmdpi.com These hybrid molecules integrate different structural fragments to target specific cellular mechanisms, such as microtubule formation or kinase inhibition. nih.govmdpi.com The imidazole scaffold is particularly well-suited for developing kinase inhibitors. nih.govmdpi.com

NLRP3 Inflammasome Inhibitors: A pharmacophore-hybridization strategy combining a known NLRP3 binder with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has led to the development of novel inhibitors of the NLRP3 inflammasome. nih.govresearchgate.net This research demonstrates the modularity of the scaffold, where different components can be chemically modulated to optimize activity against complex protein targets involved in inflammatory responses. nih.govresearchgate.net

Histamine (B1213489) H3-Receptor Antagonists: Studies involving the replacement of the core imidazole ring in known histamine H3-receptor antagonists with a piperidine moiety have been conducted to explore structure-activity relationships. nih.gov This line of research aids in understanding the specific interactions required for receptor binding and has led to the development of potent non-imidazole antagonists, using the piperidine analogue as a lead structure. nih.gov

The versatility of the imidazole-piperidine scaffold is further demonstrated by its incorporation into molecules targeting Alzheimer's disease and various other conditions, making it a cornerstone in modern drug discovery and molecular design. mdpi.com

Applications in Chemical Probes and Tool Compounds for Biological Research

Beyond their therapeutic potential, compounds built upon the 3-(1H-imidazol-1-yl)piperidine scaffold serve as critical chemical probes and tool compounds for fundamental biological research. These molecules allow scientists to selectively inhibit or modulate the function of specific proteins, thereby elucidating their roles in cellular pathways and disease mechanisms.

The development of potent and selective aromatase inhibitors based on the 3-(imidazol-1-ylmethyl)piperidine sulfonamide structure provides a clear example. nih.govresearchgate.net These compounds can be used in vitro and in cellular assays to probe the function of the aromatase enzyme, investigate the consequences of its inhibition, and study mechanisms of resistance. researchgate.net Similarly, the synthesized NLRP3 inflammasome inhibitors are valuable tools for dissecting the complex signaling pathways of innate immunity. nih.govresearchgate.net By using these compounds to block NLRP3 activity, researchers can study the downstream effects on cytokine release and pyroptotic cell death, providing insights into various inflammatory diseases. nih.govresearchgate.net

The creation of histamine H3-receptor antagonists where the traditional imidazole is replaced by piperidine also yields important tool compounds. nih.gov These molecules help to map the pharmacophore of the H3 receptor and understand the differential binding and potency effects, contributing to a more detailed model of receptor-ligand interactions. nih.gov Such compounds are instrumental in preclinical studies to validate novel drug targets and explore their physiological functions.

Table 1: Research Findings on Imidazole-Piperidine Derivatives

| Derivative Class | Target/Application | Key Findings |

|---|---|---|

| Imidazolylmethylpiperidine Sulfonamides | Aromatase Inhibition | Identified inhibitors with IC50 values similar to the clinical drug letrozole. nih.govresearchgate.net |

| Quinoline-imidazole-piperidine Hybrids | Anticancer | Showed high potency against various cancer cell lines, including those with specific EGFR mutations. nih.govmdpi.com |

| 1-(Piperidin-4-yl)-benzo[d]imidazole-2-one Derivatives | NLRP3 Inflammasome Inhibition | Capable of inhibiting NLRP3-dependent pyroptosis and IL-1β release in human macrophages. nih.govresearchgate.net |

Broader Applications in Material Science and Catalysis